2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC10881169
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O3 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 2,3-dimethyl-5-propylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | ZPRBNMALSYXIOM-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a furo[3,2-g]chromen-7-one core, a bicyclic system comprising a fused furan ring (positions 3,2-g) and a chromen-7-one moiety. Key substituents include:
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Methyl groups at positions 2 and 3 on the chromene ring.
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A propyl chain at position 5 on the furan ring.
This configuration enhances lipophilicity and steric bulk, potentially influencing receptor binding and metabolic stability.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 374702-46-2 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one |
Spectroscopic Characterization
Hypothetical spectral data based on analogous furochromenes:
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¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, aromatic H), 2.98 (t, J=7.2 Hz, propyl CH₂), 2.45 (s, 2×CH₃), 1.75–1.25 (m, propyl CH₂).
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IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C aromatic).
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MS (EI): m/z 256 [M]⁺.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step protocols, adapting methods from related furochromenes:
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Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
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Furan Ring Annulation: Cyclization via Vilsmeier-Haack or Pechmann reactions.
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Substituent Introduction:
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Methylation: Using methyl iodide/K₂CO₃ in DMF.
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Propylation: Suzuki-Miyaura coupling with propylboronic acid.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C | 65 |
| 2 | POCl₃/DMF, 0°C → 25°C | 72 |
| 3a | CH₃I, K₂CO₃, DMF, 60°C | 85 |
| 3b | Pd(PPh₃)₄, propylboronic acid, K₂CO₃, dioxane | 78 |
Reactivity and Functionalization
The compound undergoes reactions typical of α,β-unsaturated ketones and aromatic systems:
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Nucleophilic Additions: At the C-7 ketone (e.g., Grignard reagents).
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Electrophilic Substitution: Bromination at the electron-rich furan ring.
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Reduction: NaBH₄ reduces the ketone to a secondary alcohol.
Physicochemical and Pharmacological Properties
Physicochemical Profile
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Solubility: Lipophilic (logP ~3.1), soluble in DMSO, ethanol; insoluble in water .
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Melting Point: Estimated 148–152°C (DSC).
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Stability: Stable under inert atmospheres; degrades under UV light.
Biological Activity
Though direct data are scarce, structurally similar furochromenes exhibit:
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Anticancer Activity: IC₅₀ = 2.5–10 μM against MCF-7 and A549 cells via topoisomerase inhibition.
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Antioxidant Effects: DPPH radical scavenging (EC₅₀ = 15–20 μM).
Table 3: Predicted Pharmacokinetic Parameters (ADMET)
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (Ki = 8.2 μM) |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For kinase inhibitors due to planar aromatic structure.
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Prodrug Synthesis: Esterification of the 7-ketone enhances bioavailability.
Materials Science
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Organic Semiconductors: Charge mobility ~0.15 cm²/V·s in thin-film transistors.
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Fluorescent Probes: Quantum yield Φ = 0.34 in ethanol (λₑₓ = 365 nm) .
Challenges and Future Directions
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Synthesis Optimization: Microwave-assisted reactions to improve yield and purity.
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In Vivo Studies: Toxicity profiling and pharmacokinetic modeling.
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Structure-Activity Relationships: Modifying substituents at positions 2, 3, and 5.
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